N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide
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Overview
Description
“N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide” is a chemical compound1. It is not intended for human or veterinary use and is used for research purposes1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide”. However, similar compounds have been synthesized and studied2.Molecular Structure Analysis
The molecular formula of “N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide” is not explicitly mentioned in the search results. However, similar compounds have molecular formulas such as C22H26N2O31 and C24H30N2O53.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide”. More research may be needed to understand its reactivity and the types of reactions it can undergo.Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide” are not explicitly mentioned in the search results. However, similar compounds have molecular weights such as 366.4611 and 426.5133.Scientific Research Applications
Fluorescent Zinc Sensors
A study by Mikata et al. (2008) describes the synthesis of isoquinoline-based ligands, such as 1-isoTQEN and 3-isoTQEN, which are derived from TPEN. These compounds exhibit enhanced fluorescence upon zinc-ion binding due to the introduction of a benzene ring, offering potential applications in fluorescent zinc sensing. The isoquinoline derivatives demonstrate a higher zinc-ion binding ability and improved zinc/cadmium discriminating capacity, making them useful in bioimaging and the study of zinc-related biological processes (Mikata et al., 2008).
Enzymatic Inhibition
N-Methyl-1,2,3,4-tetrahydroisoquinoline (NMTIQ), as discussed by Naoi et al. (1989), is oxidized by monoamine oxidase (MAO) into N-methylisoquinolinium ion, which inhibits enzymes involved in catecholamine metabolism. This highlights the potential of isoquinoline derivatives in neurological research, particularly in understanding the mechanisms underlying neurodegenerative diseases and developing MAO inhibitors (Naoi et al., 1989).
Synthetic Applications
Laumer et al. (2002) have demonstrated the enantioselective synthesis of 2-substituted 2-phenylethylamines through lithiation-substitution sequences using N-(2-phenylethyl)isobutyramide. This method provides a pathway for the synthesis of enantioenriched dihydroisoquinolines, offering a significant advancement in the field of synthetic organic chemistry and the development of chiral compounds (Laumer et al., 2002).
Pharmacological Activities
Research on isoquinoline alkaloids has shown a wide range of pharmacological activities. Dembitsky et al. (2015) review the biological activities of natural isoquinoline alkaloids and their N-oxides isolated from different plant species, indicating their importance in drug discovery. These compounds exhibit antimicrobial, antitumor, and other significant activities, pointing toward their potential as leads for new therapeutic agents (Dembitsky et al., 2015).
Safety And Hazards
The safety and hazards associated with “N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide” are not clear from the available information. It is important to handle all chemical compounds with care and appropriate safety measures.
Future Directions
The future directions for research on “N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide” are not clear from the available information. Given its use in research, it may be of interest in various scientific studies.
Please note that this information is based on the available resources and may not be comprehensive. For more detailed information, please refer to specific scientific literature and databases.
properties
IUPAC Name |
2-methyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-12(2)9-10-20-16-7-6-15(19-18(22)13(3)4)11-14(16)5-8-17(20)21/h6-7,11-13H,5,8-10H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAGUTPRWNBHIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isobutyramide |
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